Methyl 2-(sulfinylamino)benzoate
Description
Properties
CAS No. |
17419-96-4 |
|---|---|
Molecular Formula |
C8H7NO3S |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl 2-(sulfinylamino)benzoate |
InChI |
InChI=1S/C8H7NO3S/c1-12-8(10)6-4-2-3-5-7(6)9-13-11/h2-5H,1H3 |
InChI Key |
FRUAENRTIXFVFR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1N=S=O |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=S=O |
Synonyms |
2-Sulfinylaminobenzoic acid methyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(sulfinylamino)-, methyl ester typically involves the reaction of benzoic acid derivatives with sulfinylamino compounds under specific conditions. One common method involves the esterification of benzoic acid with methanol in the presence of a catalyst, followed by the introduction of the sulfinylamino group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid and methanol, followed by the addition of sulfinylamino groups through catalytic processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(sulfinylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinylamino group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the sulfinylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzoic acid derivatives.
Scientific Research Applications
Methyl 2-(sulfinylamino)benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(sulfinylamino)-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfinylamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The ester group allows for easy hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-(sulfinylamino)benzoate belongs to a broader class of substituted benzoate esters. Below is a comparative analysis with structurally related compounds, focusing on substituents, applications, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The sulfinylamino group in the target compound is a sulfoxide (–S(=O)–), distinct from the sulfonyl (–SO₂–) groups in sulfonylurea herbicides (e.g., bensulfuron-methyl) . Sulfoxides exhibit lower oxidation states and higher polarity, influencing solubility and reactivity. The coumarin-linked amino group in Methyl 2-(2-oxo-2H-chromen-4-ylamino) benzoate introduces π-conjugation, enhancing fluorescence and binding affinity in pharmacological contexts .
Applications: Sulfonylurea derivatives (e.g., metsulfuron-methyl) are extensively used in agriculture due to their enzyme-inhibiting properties .
Physicochemical Properties: Polarity: Sulfinylamino and sulfonyl groups increase hydrophilicity compared to unsubstituted benzoates. Stability: Sulfoxides are prone to further oxidation to sulfones, whereas sulfonylureas are more chemically stable under ambient conditions .
Synthetic Pathways: Sulfinylamino groups are typically synthesized via oxidation of thioether precursors or direct sulfinylation of amines. In contrast, sulfonylureas require sulfonamide formation followed by coupling to heterocyclic amines .
Research Findings and Data Gaps
- Similar computational approaches could elucidate the target compound’s bioactivity.
- Toxicological Data: While safety data for this compound are absent, related compounds like Methyl 5-amino-2-morpholinobenzoate require precautions for inhalation and skin contact , suggesting analogous handling protocols.
Q & A
Basic: What are the standard synthetic routes for Methyl 2-(sulfinylamino)benzoate, and how are intermediates validated?
Methodological Answer:
Synthesis typically involves sequential functionalization of the benzoate core. A common approach is:
Amination: Introduce the sulfinylamino group via nucleophilic substitution or coupling reactions using tert-butyl carbamothioyl derivatives as intermediates .
Esterification: Protect the carboxylic acid group using methanol under acidic catalysis.
Validation: Intermediates are confirmed via / NMR (e.g., tert-butyl carbamothioyl signals at δ 1.4 ppm for CH) and mass spectrometry. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Basic: Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy: Key signals include the sulfinylamino proton (δ 8.1–8.5 ppm, broad) and ester methyl group (δ 3.8–4.0 ppm). -HMBC can resolve ambiguities in sulfinylamino connectivity .
- X-ray Crystallography: Used to resolve stereochemical uncertainties. Programs like SHELXL (for refinement) and Mercury (for visualization) are employed to analyze bond angles and torsional strain .
Advanced: How can crystallographic data inconsistencies arise during structural analysis, and how are they resolved?
Methodological Answer:
Discrepancies often stem from:
- Disorder in Sulfinyl Group: The S=O moiety may exhibit positional disorder. Use SHELXL’s PART instruction to model partial occupancy .
- Twinned Crystals: Apply twin refinement protocols in SHELXL (BASF parameter) or use PLATON’s TWIN check .
- Validation Tools: Cross-verify with CCDC’s Mercury CSD 2.0 to compare bond lengths/angles against similar compounds (e.g., Methyl 2-(sulfonamido)benzoate derivatives) .
Advanced: What strategies optimize yield in sulfinylamino functionalization reactions?
Methodological Answer:
- Catalytic Systems: Use Pd(PPh) or CuI for Ullmann-type coupling to reduce side reactions (e.g., oxidation to sulfone byproducts) .
- Solvent Control: Polar aprotic solvents (DMF, DMSO) stabilize intermediates but require strict anhydrous conditions to prevent hydrolysis.
- In Situ Monitoring: ReactIR tracks sulfinyl group formation (ν = 1040–1060 cm) to halt reactions at optimal conversion .
Basic: What are the common biological targets for sulfinylamino benzoate derivatives, and how are assays designed?
Methodological Answer:
- Enzyme Inhibition: Derivatives like Methyl 2-((phenylethynyl)sulfanyl)benzoate inhibit monoamine oxidase (MAO). Assays use recombinant MAO-A/B isoforms with kynuramine as a substrate, measuring absorbance at 316 nm .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations. Positive controls include doxorubicin, with IC values calculated via nonlinear regression .
Advanced: How do electronic effects of substituents influence the sulfinylamino group’s reactivity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or fluoro substituents at the para position increase sulfinylamino electrophilicity, accelerating nucleophilic attacks (e.g., in Mitsunobu reactions).
- Steric Effects: Bulky groups (e.g., tert-butyl) reduce reaction rates but improve regioselectivity. Computational tools (Gaussian DFT) model transition states to predict outcomes .
Basic: What are the stability challenges of this compound under storage conditions?
Methodological Answer:
- Hydrolysis: The sulfinylamino group is prone to moisture. Store under argon at −20°C with molecular sieves (3 Å).
- Oxidation: Monitor via TLC (R shifts upon sulfone formation). Add antioxidants like BHT (0.1% w/v) in stock solutions .
Advanced: How are conflicting bioactivity results rationalized across similar derivatives?
Methodological Answer:
- SAR Studies: Compare derivatives like Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate (IC = 2.86 μM for MAO-A) with inactive analogs to identify critical substituents (e.g., 4-bromo vs. 4-nitro groups) .
- Metabolic Stability: Use liver microsome assays (e.g., human S9 fraction) to rule out rapid degradation as a cause of false negatives .
Basic: What computational tools predict the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculations: Use ChemAxon’s MarvinSuite or ACD/Labs to estimate partition coefficients (predicted LogP ≈ 2.1).
- pKa Prediction: The sulfinylamino group has a pKa ~8.5 (SPARC calculator), influencing solubility in physiological buffers .
Advanced: How are reaction pathways validated when mechanistic data is contradictory?
Methodological Answer:
- Isotopic Labeling: -labeling in sulfinyl group reactions tracks oxygen transfer pathways (e.g., via ESI-MS).
- Kinetic Isotope Effects (KIE): Compare in deuterated solvents to distinguish radical vs. polar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
